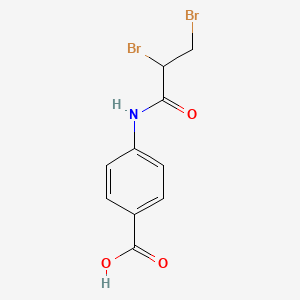
1-Hydroxytricosa-2,5,14-trien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxytricosa-2,5,14-trien-4-one is an organic compound with the molecular formula C23H40O2. It contains a hydroxyl group, a ketone group, and multiple double bonds, making it a versatile molecule in organic chemistry . The compound’s structure includes 24 non-hydrogen bonds, 4 multiple bonds, 18 rotatable bonds, 4 double bonds, 1 ketone group, 1 hydroxyl group, and 1 primary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxytricosa-2,5,14-trien-4-one can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The process involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is crucial to optimize the production process and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxytricosa-2,5,14-trien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxytricosa-2,5,14-trien-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxytricosa-2,5,14-trien-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups play a crucial role in its reactivity. For instance, the compound can form hydrogen bonds with biological molecules, influencing their structure and function . The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Tropone: An organic compound with a similar triene structure but lacks the hydroxyl group.
Tropolone: Contains both a hydroxyl and a ketone group, similar to 1-Hydroxytricosa-2,5,14-trien-4-one.
Stigmasta-4,22,25-trien-3-one: A steroid with a triene structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its long carbon chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
122106-34-7 |
|---|---|
Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1-hydroxytricosa-2,5,14-trien-4-one |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h9-10,18-21,24H,2-8,11-17,22H2,1H3 |
InChI Key |
SMKINGBNWANFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC=CC(=O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


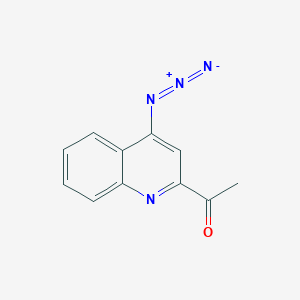

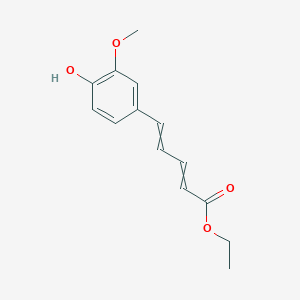
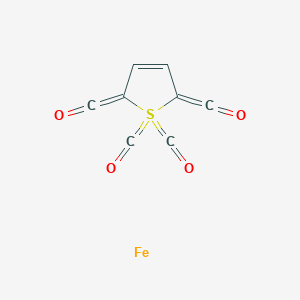
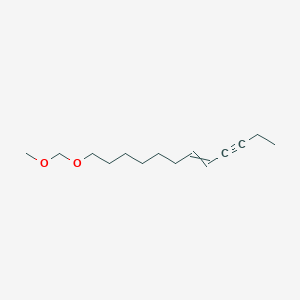
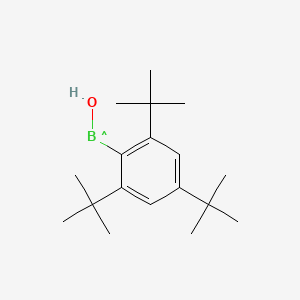
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
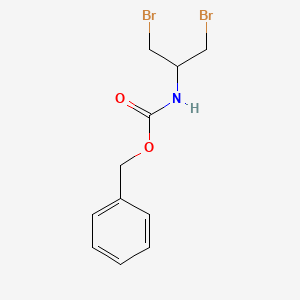

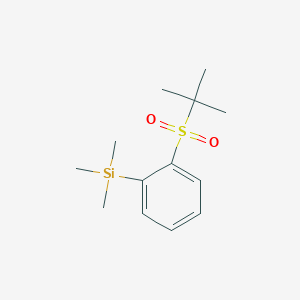
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)
